molecular formula C11H11NO B2640331 4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1823338-03-9

4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B2640331
CAS RN: 1823338-03-9
M. Wt: 173.215
InChI Key: HORPBURESFLAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound . It is also known as 5’-Methylspiro[cyclopropane-1,3’-indoline] . The IUPAC name for this compound is 5’-methylspiro[cyclopropane-1,3’-indoline] . The InChI code for this compound is 1S/C11H13N/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3 .


Synthesis Analysis

The synthesis of spiro[cyclopropane-1,3’-indolin]-2’-ones has been achieved through metal-free cyclopropanation using tosylhydrazone salts . This method provides a safe alternative to diazo-compounds and has been used to synthesize libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones .

Scientific Research Applications

Synthesis Techniques 4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one has been a subject of interest in the synthesis of spiro compounds. Maurya et al. (2014) developed a catalyst-free, highly diastereoselective method for synthesizing spiro[cyclopropane-1,3′-indolin]-2′-ones using substituted 3-methyleneindolin-2-ones and ethyl diazoacetate (Maurya et al., 2014). Similarly, Buev et al. (2018) explored the reactivity of spiroanthraceneoxazolidines with cyclopropanes to produce spiro[pyrrolidine-3,3′-indolin]-2'-ones, indicating a novel approach to the oxindole alkaloid scaffold (Buev et al., 2018).

Medicinal Chemistry In the field of medicinal chemistry, this compound derivatives have been investigated for their potential as anticancer agents. Sampson et al. (2015) discussed the discovery of Polo-like kinase 4 inhibitors, where this compound played a role as a potent, orally active antitumor agent (Sampson et al., 2015). Another study by Reddy et al. (2015) synthesized libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones and evaluated their biological activity against various human cancer cell lines, demonstrating significant anticancer activity (Reddy et al., 2015).

Chemical Reactivity and Structural Analysis Research by Rodríguez et al. (1996) and Katayama et al. (2019) has contributed to understanding the chemical reactivity and molecular structure of spiro[cyclopropane-1,3′-indolin]-2'-one derivatives. Rodríguez et al. analyzed the synthesis and reactivity of 2'-methylspiro[cyclohexane-1,3'-3H-indole] chromium tricarbonyl complex (Rodríguez et al., 1996), while Katayama et al. investigated the Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides to synthesize spiroindolinones (Katayama et al., 2019).

properties

IUPAC Name

4-methylspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-2-4-8-9(7)11(5-6-11)10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORPBURESFLAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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